molecular formula C5H12AlCl B13807870 Chloroisobutylmethylaluminium CAS No. 68155-49-7

Chloroisobutylmethylaluminium

Cat. No.: B13807870
CAS No.: 68155-49-7
M. Wt: 134.58 g/mol
InChI Key: CIKVOVDLYAFSMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroisobutylmethylaluminium is an organoaluminium compound with the molecular formula C5H12AlCl. It is a colorless liquid with a pungent odor and is highly flammable. This compound is primarily used in organic synthesis reactions as a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroisobutylmethylaluminium can be synthesized through the reaction of isobutylmethylaluminium with hydrogen chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the aluminium compound. The general reaction is as follows:

C4H9Al(CH3)+HClC5H12AlCl\text{C4H9Al(CH3)} + \text{HCl} \rightarrow \text{C5H12AlCl} C4H9Al(CH3)+HCl→C5H12AlCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where isobutylmethylaluminium is reacted with hydrogen chloride gas. The reaction is carefully controlled to maintain the desired temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Chloroisobutylmethylaluminium undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form aluminium oxides.

    Reduction: It can act as a reducing agent in various organic reactions.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: It can reduce compounds such as ketones and aldehydes under mild conditions.

    Substitution: Reagents such as alkyl halides and alcohols can be used for substitution reactions.

Major Products

Scientific Research Applications

Chloroisobutylmethylaluminium has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloroisobutylmethylaluminium involves its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets include functional groups such as carbonyls and hydroxyls, and the pathways involved often include the formation of intermediate complexes that enhance reaction rates .

Comparison with Similar Compounds

Similar Compounds

  • Chlorodiethylaluminium
  • Chlorodimethylaluminium
  • Chlorodiisobutylaluminium

Comparison

Chloroisobutylmethylaluminium is unique due to its specific combination of isobutyl and methyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .

Properties

CAS No.

68155-49-7

Molecular Formula

C5H12AlCl

Molecular Weight

134.58 g/mol

IUPAC Name

chloro-methyl-(2-methylpropyl)alumane

InChI

InChI=1S/C4H9.CH3.Al.ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;1H3;;1H/q;;+1;/p-1

InChI Key

CIKVOVDLYAFSMH-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[Al](C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.